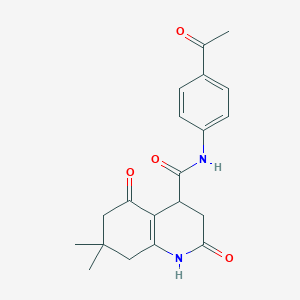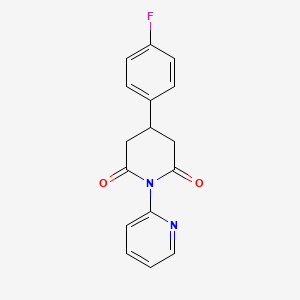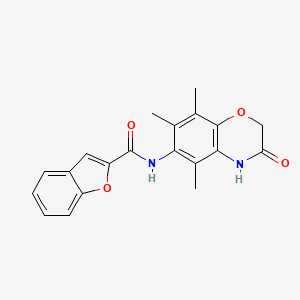![molecular formula C12H9FN4O2 B14942492 7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 871233-87-3](/img/structure/B14942492.png)
7-(4-Fluorophenyl)-4H,7H-[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-fluorophenyl)-1,7-dihydro- is a heterocyclic compound with significant interest in various scientific fields This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a carboxylic acid group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-fluorophenyl)-1,7-dihydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-fluorophenyl)-1,7-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-fluorophenyl)-1,7-dihydro- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a valuable tool for understanding enzyme mechanisms and developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to modulate biological pathways makes it a candidate for the development of drugs targeting various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.
Mechanism of Action
The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-fluorophenyl)-1,7-dihydro- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and modulating the associated biological pathway. This interaction can lead to various therapeutic effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-chlorophenyl)-1,7-dihydro-
- [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-bromophenyl)-1,7-dihydro-
- [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-methylphenyl)-1,7-dihydro-
Uniqueness
The presence of the 4-fluorophenyl group in [1,2,4]Triazolo[1,5-a]pyrimidine-5-carboxylic acid, 7-(4-fluorophenyl)-1,7-dihydro- imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes it distinct from other similar compounds and potentially more effective in specific applications.
Properties
CAS No. |
871233-87-3 |
|---|---|
Molecular Formula |
C12H9FN4O2 |
Molecular Weight |
260.22 g/mol |
IUPAC Name |
7-(4-fluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9FN4O2/c13-8-3-1-7(2-4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) |
InChI Key |
BPEDBTNPZVGDAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2C=C(NC3=NC=NN23)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-(dicyanomethylidene)-1-methyl-5-oxo-8-phenyl-2,6-diazabicyclo[2.2.2]octane-7-carboxylate](/img/structure/B14942419.png)
![3-(2,5-difluorophenyl)-6-(1-ethyl-5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942420.png)
![Propan-2-yl 7-(4-fluorophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14942425.png)

![1-{(Z)-[(4-chlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-(3,4-dichlorophenyl)urea](/img/structure/B14942433.png)
![2-methoxy-N-{3-[(E)-2-(pyridin-4-yl)ethenyl]phenyl}-4-(trifluoromethyl)benzamide](/img/structure/B14942440.png)
![6-(4-Methoxyphenyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14942448.png)
![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(6,6,8-trimethyl[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)ethanone](/img/structure/B14942461.png)
![5-methoxynaphtho[1,2,3-cd]indol-6(2H)-one](/img/structure/B14942469.png)
![3-(3,4-Dimethoxyphenyl)-6-(thiophen-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942476.png)


![Ethyl 2-{[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14942500.png)
![2-([(4-Chlorophenyl)methyl]amino)-1-(4-nitrophenyl)ethanol](/img/structure/B14942503.png)
